molecular formula C14H21N3O3 B1422618 N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide CAS No. 1053655-79-0

N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide

Cat. No.: B1422618
CAS No.: 1053655-79-0
M. Wt: 279.33 g/mol
InChI Key: LAXZPUFUTXXDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1Z)-1-amino-2-(4-methoxyphenyl)ethylidenecarbohydrazide is a compound belonging to the class of hydrazones. It is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a tert-butoxycarbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1Z)-1-amino-2-(4-methoxyphenyl)ethylidenecarbohydrazide typically involves the condensation of an appropriate aldehyde or ketone with a hydrazide. One common method includes the reaction of 4-methoxybenzaldehyde with tert-butoxycarbohydrazide in the presence of an acid catalyst under reflux conditions. The reaction proceeds as follows:

    Starting Materials: 4-methoxybenzaldehyde and tert-butoxycarbohydrazide.

    Catalyst: Acid catalyst (e.g., hydrochloric acid).

    Solvent: Ethanol or methanol.

    Reaction Conditions: Reflux for several hours.

The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(1Z)-1-amino-2-(4-methoxyphenyl)ethylidenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydrazone moiety can be reduced to form corresponding hydrazines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-(1Z)-1-amino-2-(4-methoxyphenyl)ethylidenecarbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique

Properties

CAS No.

1053655-79-0

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl N-[(E)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino]carbamate

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-16-12(15)9-10-5-7-11(19-4)8-6-10/h5-8H,9H2,1-4H3,(H2,15,16)(H,17,18)

InChI Key

LAXZPUFUTXXDOB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NN=C(CC1=CC=C(C=C1)OC)N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(\CC1=CC=C(C=C1)OC)/N

Canonical SMILES

CC(C)(C)OC(=O)NN=C(CC1=CC=C(C=C1)OC)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide
Reactant of Route 5
N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.